2-Amino-3-bromo-5-nitrobenzaldehyde
Overview
Description
2-Amino-3-bromo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5BrN2O3. This compound is characterized by the presence of an amino group, a bromine atom, and a nitro group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Amino-3-bromo-5-nitrobenzaldehyde involves a free radical reaction. NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
It’s known that similar compounds participate in various biochemical reactions, including the friedländer condensation of c-β−glycosylic ketones to form 2-substituted quinoline derivatives .
Pharmacokinetics
Its molecular weight (23002 g/mol) and physical properties (melting point: 101-106 °C) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds are known to have various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction and Bromination: One common method involves the reduction of o-nitrobenzaldehyde using iron powder and glacial acetic acid to obtain o-aminobenzaldehyde.
Catalyzed Hydrogenation and Bromination: Another method uses o-nitrobenzaldehyde as the starting material, which undergoes catalyzed hydrogenation in the presence of palladium-charcoal and skeletal nickel.
Industrial Production Methods: The industrial production of 2-amino-3-bromo-5-nitrobenzaldehyde typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The use of metal catalysts and controlled reaction conditions ensures high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron powder, palladium-charcoal, skeletal nickel.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-bromo-5-nitrobenzaldehyde is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-5-bromobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
- 2-Amino-4-bromobenzoic acid
Comparison:
- 2-Amino-3-bromo-5-nitrobenzaldehyde is unique due to the presence of both an amino group and a nitro group on the benzaldehyde ring, which allows for diverse chemical reactivity and applications.
- 2-Amino-5-bromobenzaldehyde lacks the nitro group, which limits its reactivity in certain oxidation and reduction reactions.
- 3-Bromo-5-nitrobenzaldehyde lacks the amino group, which affects its ability to form hydrogen bonds and interact with biological molecules.
- 2-Amino-4-bromobenzoic acid has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications .
Properties
IUPAC Name |
2-amino-3-bromo-5-nitrobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCOZHKZWETRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284354 | |
Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-64-7 | |
Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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